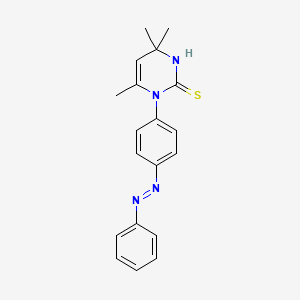
4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a phenyl group and a diazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Thione Group: The thione group can be introduced by reacting the intermediate with sulfur-containing reagents such as thiourea.
Diazenylation: The phenyl group can be diazenylated using diazonium salts under controlled conditions to introduce the diazenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparación Con Compuestos Similares
Similar Compounds
4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-one: Similar structure but with an oxygen atom instead of sulfur.
4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-imine: Similar structure but with an imine group instead of thione.
Uniqueness
4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
63704-51-8 |
|---|---|
Fórmula molecular |
C19H20N4S |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C19H20N4S/c1-14-13-19(2,3)20-18(24)23(14)17-11-9-16(10-12-17)22-21-15-7-5-4-6-8-15/h4-13H,1-3H3,(H,20,24) |
Clave InChI |
QLDDJCCDCRGLHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)N=NC3=CC=CC=C3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


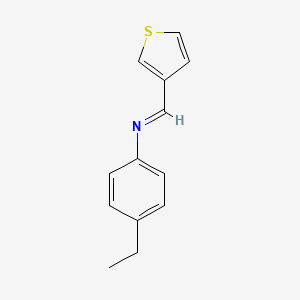
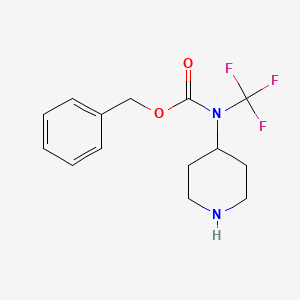




![1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13950588.png)


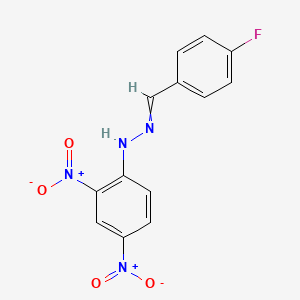


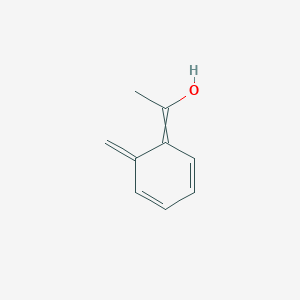
![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)
